molecular formula C7H14ClNS B13476595 1-Thia-6-azaspiro[3.5]nonane hydrochloride

1-Thia-6-azaspiro[3.5]nonane hydrochloride

Katalognummer: B13476595
Molekulargewicht: 179.71 g/mol
InChI-Schlüssel: PIKKEBIBZVDDQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Thia-6-azaspiro[3.5]nonane hydrochloride is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a sulfur atom and a nitrogen atom within its spirocyclic framework. It is often used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

The synthesis of 1-Thia-6-azaspiro[3.5]nonane hydrochloride typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the cyclization of a precursor molecule containing both sulfur and nitrogen atoms. The reaction conditions often involve the use of a strong acid, such as hydrochloric acid, to facilitate the formation of the spirocyclic structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

1-Thia-6-azaspiro[3.5]nonane hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and reagents used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides or amines. The major products formed from these reactions depend on the specific reagents and conditions employed .

Wissenschaftliche Forschungsanwendungen

1-Thia-6-azaspiro[3.5]nonane hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes involving sulfur and nitrogen atoms.

    Medicine: Research into potential pharmaceutical applications includes investigating its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Wirkmechanismus

The mechanism of action of 1-Thia-6-azaspiro[3.5]nonane hydrochloride involves its interaction with various molecular targets. The sulfur and nitrogen atoms within the spirocyclic structure can participate in hydrogen bonding, coordination with metal ions, and other interactions that influence the compound’s reactivity and biological activity. These interactions can modulate specific pathways and processes within biological systems, making the compound a valuable tool for studying molecular mechanisms .

Vergleich Mit ähnlichen Verbindungen

1-Thia-6-azaspiro[3.5]nonane hydrochloride can be compared with other similar compounds, such as:

    1-Thia-7-azaspiro[3.5]nonane hydrochloride: This compound has a similar spirocyclic structure but differs in the position of the nitrogen atom.

    1-Thia-6-azaspiro[3.5]nonane 1,1-dioxide hydrochloride: This derivative contains additional oxygen atoms, which can alter its chemical properties and reactivity.

The uniqueness of this compound lies in its specific arrangement of sulfur and nitrogen atoms within the spirocyclic framework, which imparts distinct chemical and biological properties .

Eigenschaften

Molekularformel

C7H14ClNS

Molekulargewicht

179.71 g/mol

IUPAC-Name

1-thia-8-azaspiro[3.5]nonane;hydrochloride

InChI

InChI=1S/C7H13NS.ClH/c1-2-7(3-5-9-7)6-8-4-1;/h8H,1-6H2;1H

InChI-Schlüssel

PIKKEBIBZVDDQX-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(CCS2)CNC1.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.